Harzianic acid

Vue d'ensemble

Description

Harzianic acid is a secondary metabolite produced by various strains of the fungus Trichoderma, particularly Trichoderma harzianum. This compound belongs to the class of tetramic acids and is known for its diverse biological activities, including antimicrobial, antifungal, and plant growth-promoting properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Harzianic acid can be synthesized through various chemical routes. One common method involves the cyclization of specific precursors under controlled conditions. The synthesis typically requires the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the tetramic acid structure .

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using Trichoderma strains. The fungus is cultured in nutrient-rich media, and the production of this compound is optimized by adjusting factors such as temperature, pH, and nutrient availability. The compound is then extracted and purified using techniques like solvent extraction and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Harzianic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its stability or activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Applications De Recherche Scientifique

Antimicrobial Properties

1. Activity Against Bacteria and Fungi

Harzianic acid exhibits notable antimicrobial activity against Gram-positive bacteria and various fungal pathogens. Studies have shown that it effectively inhibits the growth of Staphylococcus aureus, Bacillus subtilis, and several plant pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum . Its mechanism of action appears to target the bacterial cell membrane, leading to cell lysis.

2. Mechanistic Studies

Research utilizing nuclear magnetic resonance (NMR) spectroscopy has elucidated the structure-activity relationship of this compound. The compound's ability to complex with divalent cations, particularly calcium ions, enhances its antimicrobial efficacy by modulating calcium homeostasis within target cells . This chelation property not only contributes to its antimicrobial action but also suggests potential applications in managing diseases associated with calcium dysregulation.

Therapeutic Potential

1. Calcium Homeostasis Modulation

Recent studies suggest that this compound may serve as a therapeutic agent in conditions related to calcium homeostasis disruption. By modulating calcium signaling pathways, it could potentially mitigate diseases linked to calcium imbalance . This aspect of this compound's functionality opens avenues for research into its use in treating conditions such as osteoporosis or certain cardiovascular diseases.

2. Future Research Directions

Further investigations are warranted to explore the full therapeutic potential of this compound. Understanding its pharmacokinetics, optimal dosages, and long-term effects will be essential for developing clinical applications. Additionally, studies focusing on its interaction with other therapeutic agents could provide insights into combination therapies that enhance efficacy against resistant strains of bacteria.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus, Bacillus subtilis, and various fungal pathogens. |

| Mechanism of Action | Targets bacterial cell membranes; chelates divalent cations (e.g., Ca²⁺). |

| Plant Growth Promotion | Enhances root development; increases crop yields (e.g., tomatoes, olives). |

| Biocontrol Agent | Suppresses phytopathogens; reduces reliance on chemical pesticides. |

| Therapeutic Potential | Modulates calcium signaling; potential applications in osteoporosis and cardiovascular diseases. |

Case Studies

- Antimicrobial Efficacy Study

- Plant Growth Promotion Experiment

- Calcium Modulation Research

Mécanisme D'action

Harzianic acid exerts its effects through multiple mechanisms:

Antimicrobial Activity: It targets the cell membrane of Gram-positive bacteria, disrupting membrane integrity and leading to cell death.

Plant Growth Promotion: this compound binds to essential metals such as iron, enhancing nutrient solubilization and availability to plants.

Comparaison Avec Des Composés Similaires

Isoharzianic Acid: A stereoisomer of this compound with similar biological activities but different structural properties.

Trichodermin: Another secondary metabolite produced by Trichoderma species, known for its antifungal properties.

Gliotoxin: A compound with strong antimicrobial activity, produced by various fungal species.

Uniqueness of this compound: this compound is unique due to its multi-target antimicrobial activity and its ability to promote plant growth by enhancing nutrient availability. Its dual role as both an antimicrobial agent and a plant growth promoter sets it apart from other similar compounds .

Activité Biologique

Harzianic acid (HA) is a bioactive compound derived from fungi, particularly from the genus Trichoderma and Oidiodendron flavum. This compound has garnered attention due to its diverse biological activities, especially its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and other Gram-positive bacteria. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Antimicrobial Activity

Mechanism of Action

This compound exhibits significant antimicrobial activity primarily through its ability to target bacterial cell membranes. Studies have shown that HA can induce cell lysis in Gram-positive bacteria, effectively inhibiting their growth. For instance, in experiments with Bacillus subtilis, HA was found to decrease optical density (OD) at 600 nm within 30 minutes of treatment, indicating rapid bacterial cell death . The compound's IC50 value against human liver cells (HepG2) was reported to be 226.6 µg/ml, demonstrating a higher tolerance of human cells compared to bacterial cells .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | IC50 (Human Cells) |

|---|---|---|

| Staphylococcus aureus | 50 µg/ml | 226.6 µg/ml |

| Bacillus subtilis | 30 µg/ml | Not specified |

Calcium Regulation

Recent studies have highlighted the role of this compound in modulating calcium homeostasis in host cells during bacterial infections. Specifically, HA has been shown to complex with calcium ions, thereby influencing intracellular calcium levels in human keratinocyte cells (HaCaT) infected with S. aureus. This modulation of calcium influx is crucial for controlling the virulence and adaptation of the bacteria within the host environment .

Key Findings:

- HA significantly increased intracellular calcium levels in HaCaT cells infected with S. aureus, suggesting a potential therapeutic role in diseases associated with calcium dysregulation .

- The compound's ability to form stable complexes with calcium ions was confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance .

Case Studies

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

A study investigated the effects of this compound on Staphylococcus aureus, revealing that HA not only inhibited bacterial growth but also affected the organism's ability to maintain iron availability, which is critical for its proliferation. The results indicated that HA could serve as a promising therapeutic alternative for treating infections caused by this pathogen .

Case Study 2: Targeting Cell Membranes in Bacillus subtilis

In another study focusing on Bacillus subtilis, researchers isolated an HA-resistant strain and identified mutations linked to resistance mechanisms. The study concluded that HA's primary action mechanism involves disrupting the integrity of the bacterial cell membrane, leading to cell death. This finding underscores HA's potential as an effective antimicrobial agent against resistant bacterial strains .

Propriétés

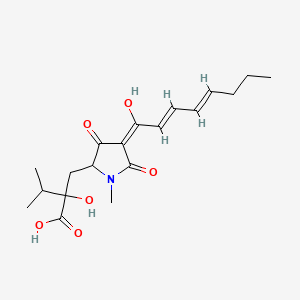

IUPAC Name |

2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSWTHMMNDRFAI-RFJZBCCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157148-06-6 | |

| Record name | Harzianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does harzianic acid exert its antimicrobial activity?

A: Research suggests that this compound targets the cell membrane of Gram-positive bacteria. [, ] Studies using Bacillus subtilis combined with dynamic bacterial morphology imaging showed that HA disrupts cell membrane integrity, ultimately leading to bacterial cell death. [, ]

Q2: Beyond antimicrobial activity, does this compound possess other biological activities?

A: this compound also exhibits plant growth promotion activity. [, , ] It has been shown to promote seed germination, enhance root growth, and increase biomass in various plant species.

Q3: How does this compound contribute to plant growth promotion?

A: One proposed mechanism is its iron-chelating ability. [] this compound can bind and solubilize iron, making it more available to plants. This enhanced iron uptake can contribute to improved plant growth and development.

Q4: Does this compound induce plant defense responses?

A: Yes, research suggests that this compound can prime plant defense responses. [] Treatment with HA has been shown to induce the expression of defense-related genes in tomato plants, including those involved in ethylene and jasmonate signaling pathways, as well as genes encoding protease inhibitors and resistance proteins. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H29NO3, and its molecular weight is 319.4 g/mol. []

Q6: What spectroscopic techniques are used to characterize this compound?

A: Several spectroscopic techniques are employed to elucidate the structure of this compound, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D NMR). [, , , ]

Q7: this compound is known to bind metal ions. Which metal ions does it interact with?

A: this compound exhibits chelating properties towards various metal ions, including essential transition metals like Zn2+, Fe2+, Cu2+, and Mn2+, as well as toxic heavy metals such as Cd2+, Co2+, Ni2+, and Pb2+. [, ] It has also been shown to interact with rare-earth cations such as La3+, Nd3+, Sm3+, Gd3+, Pr3+, Eu3+, Ho3+, and Tm3+. [, ]

Q8: How does this compound bind to these metal ions?

A: this compound coordinates with metal ions through its oxygen atoms present in the carboxyl and hydroxyl groups. The specific coordination mode and stoichiometry of the complexes formed depend on the metal ion, pH, and solvent conditions. [, , , ]

Q9: Does the interaction of this compound with metal ions affect its biological activity?

A: The metal-chelating properties of HA are believed to be related to its biological activities. For example, its iron-chelating ability might contribute to both its antifungal activity (by sequestering iron essential for fungal growth) and its plant growth-promoting activity (by increasing iron bioavailability to plants). [, ]

Q10: Are there any known analogues of this compound?

A: Yes, isothis compound (iso-HA) is a stereoisomer of this compound and has been isolated from Trichoderma harzianum. [] Iso-HA also displays biological activity, inhibiting the growth of the corn pathogenic fungus Ustilago maydis and exhibiting antibacterial effects against Staphylococcus aureus. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.